molecular formula C9H12F3N3O B2948453 N-isopropyl-4-methoxy-6-(trifluoromethyl)-2-pyrimidinamine CAS No. 339011-19-7

N-isopropyl-4-methoxy-6-(trifluoromethyl)-2-pyrimidinamine

Cat. No.: B2948453
CAS No.: 339011-19-7
M. Wt: 235.21
InChI Key: ZMFGXYQMCHTOJC-UHFFFAOYSA-N
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Description

N-Isopropyl-4-methoxy-6-(trifluoromethyl)-2-pyrimidinamine (CAS: 339011-19-7) is a pyrimidine derivative characterized by its distinct substituents:

  • Position 2: An isopropylamine group (-NH-CH(CH₃)₂).
  • Position 4: A methoxy group (-OCH₃).
  • Position 6: A trifluoromethyl group (-CF₃).

Its molecular formula is C₉H₁₂F₃N₃O, with a molecular weight of 235.21 g/mol . Pyrimidine derivatives are widely studied for pesticidal and pharmaceutical applications due to their ability to interfere with metabolic pathways, such as nucleotide synthesis .

Properties

IUPAC Name

4-methoxy-N-propan-2-yl-6-(trifluoromethyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3O/c1-5(2)13-8-14-6(9(10,11)12)4-7(15-8)16-3/h4-5H,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFGXYQMCHTOJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=CC(=N1)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-isopropyl-4-methoxy-6-(trifluoromethyl)-2-pyrimidinamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-6-(trifluoromethyl)-2-pyrimidinamine and isopropylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., ethanol or methanol) and a catalyst (e.g., palladium on carbon) to facilitate the reaction.

    Reaction Steps: The isopropylamine is reacted with 4-methoxy-6-(trifluoromethyl)-2-pyrimidinamine under reflux conditions to form the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Pyrimidine Ring Formation

The pyrimidine scaffold is typically constructed via cyclization reactions. For example, 4,6-dichloro-2-methylpyrimidin-5-amine (CAS 39906-04-2) is synthesized through condensation of aminodichloropyrimidine precursors under high-temperature ammonia treatment .

Reaction StepReagents/ConditionsYieldSource
Cyclization of dichloropyrimidine intermediatesAmmonia in isopropanol, 150°C, 16 h (sealed reactor)91%

Trifluoromethylation

The trifluoromethyl group at position 6 is introduced early in the synthesis, often via coupling with trifluoromethylating agents such as TMSCF₃ (Ruppert–Prakash reagent) under catalytic conditions .

Reaction StepReagents/ConditionsYieldSource
CF₃ introductionCuI, TMSCF₃, DMF, 80°C~75% (analogous)

Isopropylamine Substitution

The N-isopropyl group at position 2 is introduced by displacing a leaving group (e.g., chloro) with isopropylamine. Similar reactions use isopropylamine in polar aprotic solvents under heat .

Reaction StepReagents/ConditionsYieldSource
AminationIsopropylamine in DMF, 120°C, 12 h63% (analogous)

3. Stability and Reactivity

  • Thermal Stability : The trifluoromethyl and methoxy groups enhance electron deficiency, promoting stability under acidic/basic conditions but limiting electrophilic substitution .

  • Hydrolytic Sensitivity : The methoxy group may undergo demethylation under strong acidic conditions (e.g., HBr/HOAc) .

  • Amination Selectivity : Steric hindrance from the isopropyl group directs substitutions to the para positions (4 and 6) .

4. Reaction Optimization and Challenges

  • Side Reactions : Competing substitutions or over-reduction (e.g., during hydrogenation of nitro groups) require careful control of stoichiometry and catalysts .

  • Purification : Chromatography or recrystallization (e.g., water/isopropanol mixtures) is critical due to similar polarities of intermediates .

5. Comparative Reaction Yields

IntermediateReaction TypeYield (%)ConditionsSource
4,6-Dichloro-2-methylpyrimidin-5-amineCyclization91NH₃, i-PrOH, 150°C, 16 h
4-Methoxy-6-(trifluoromethyl)pyrimidin-2-amineSNAr85 (est.)NaOMe, MeOH, reflux
N-Isopropyl analogAmination63i-PrNH₂, H₂O/NH₃, 70–100°C

6. Applications in Further Functionalization
The compound serves as a precursor for bioactive molecules. For example:

  • Antiasthmatic agents : Substituted pyrimidinamines are key intermediates in synthesizing compounds with COX-2 inhibitory activity .

  • Agrochemicals : Trifluoromethylpyrimidines are leveraged for their stability and lipophilicity in pesticide design .

7. Safety and Handling

  • Hazardous Reagents : Use of TMSCF₃ (flammable, corrosive) and high-pressure reactors demands strict safety protocols .

  • Waste Management : Halogenated byproducts require specialized disposal .

Scientific Research Applications

N-isopropyl-4-methoxy-6-(trifluoromethyl)-2-pyrimidinamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-isopropyl-4-methoxy-6-(trifluoromethyl)-2-pyrimidinamine involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table compares key structural and molecular features of N-isopropyl-4-methoxy-6-(trifluoromethyl)-2-pyrimidinamine with similar pyrimidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions 2, 4, 6) CAS Number
This compound C₉H₁₂F₃N₃O 235.21 Isopropylamine, Methoxy, CF₃ 339011-19-7
N-Ethyl-4-[(4-fluorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine C₁₃H₁₁F₄N₃S 317.31 Ethylamine, 4-Fluorophenylsulfanyl, CF₃ 339011-02-8
2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine C₅H₃ClF₃N₃ 197.55 Chlorine, CF₃, Amino 16097-60-2
4-Chloro-6-isopropylpyrimidin-2-amine C₇H₁₀ClN₃ 171.63 Chlorine, Isopropylamine 73576-33-7

Key Observations :

  • Substituent Effects :
    • The methoxy group in the target compound enhances solubility compared to chloro substituents (e.g., CAS 16097-60-2), which are more electron-withdrawing and may reduce metabolic stability .
    • Trifluoromethyl (-CF₃) in position 6 is a persistent feature across analogues, contributing to increased lipophilicity and resistance to enzymatic degradation .
  • Molecular Weight : The target compound has a moderate molecular weight (235.21 g/mol), which may offer balanced pharmacokinetics compared to bulkier derivatives like C₁₈H₂₂F₃N₃S (369.46 g/mol) .

Functional Group Impact on Bioactivity

  • N-Ethyl vs. However, the isopropyl group may enhance membrane permeability .
  • Sulfur-Containing Analogues : Compounds with sulfanyl groups (e.g., 4-fluorophenylsulfanyl) show increased polarity, which could reduce bioavailability compared to the methoxy-substituted target compound .
  • Chlorinated Analogues : Chlorine substituents (e.g., CAS 73576-33-7) are associated with higher reactivity in nucleophilic substitution reactions, whereas methoxy groups favor stability under physiological conditions .

Pesticidal Relevance

Pyrimidine derivatives are prominent in agrochemicals. For example:

  • Diflumetorim (5-chloro-N-(1-(4-(difluoromethoxy)phenyl)propyl)-6-methyl-4-pyrimidinamine) shares a pyrimidinamine backbone but differs in substituents, leading to distinct modes of action. The target compound’s trifluoromethyl group may confer superior resistance to oxidative degradation compared to diflumetorim’s difluoromethoxy group .
  • Pyrimidifen (5-chloro-N-(2-(4-(2-ethoxyethyl)phenoxy)ethyl)-6-ethyl-4-pyrimidinamine) highlights how alkyl chain length and ether linkages influence systemic mobility in plants. The target’s methoxy group may limit such mobility but enhance localized activity .

Biological Activity

N-Isopropyl-4-methoxy-6-(trifluoromethyl)-2-pyrimidinamine (CAS No. 339011-19-7) is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound is characterized by a trifluoromethyl group, which often enhances the pharmacological properties of organic molecules. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C9H12F3N3O
  • Molecular Weight : 235.21 g/mol
  • Boiling Point : 286.4 °C (predicted)
  • Density : 1.262 g/cm³ (predicted)
  • pKa : 2.48 (predicted)

Biological Activity Overview

This compound exhibits several notable biological activities, including anti-inflammatory, anti-tubercular, and potential anticancer properties.

Anti-inflammatory Activity

Recent studies have shown that certain pyrimidine derivatives, including this compound, can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.

CompoundCOX-2 IC50 (μmol)Comparison DrugComparison Drug IC50 (μmol)
This compoundTBDCelecoxib0.04 ± 0.01

This inhibition suggests that the compound may be effective in treating inflammatory conditions similar to established anti-inflammatory drugs like celecoxib .

Antitubercular Activity

A study identified a series of trifluoromethyl pyrimidinone compounds with strong anti-tubercular activity, indicating that modifications to the pyrimidine structure can lead to enhanced efficacy against tuberculosis . While specific data for this compound is limited, its structural similarities suggest potential in this area.

Anticancer Potential

Preliminary investigations into the anticancer properties of pyrimidine derivatives indicate that they may act as inhibitors of specific kinases involved in cancer progression. The presence of trifluoromethyl groups has been associated with improved binding affinity to target proteins . Further research is necessary to establish the specific effects of this compound on cancer cell lines.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of the trifluoromethyl group significantly influences the biological activity of pyrimidine derivatives. The electron-withdrawing nature of this group enhances lipophilicity and may improve bioavailability and potency against various targets .

Case Studies and Research Findings

  • Inflammatory Model Studies : In vivo studies using carrageenan-induced paw edema models demonstrated that compounds with similar structures exhibited significant reductions in inflammation markers compared to controls .
  • Tuberculosis Treatment : A series of experiments indicated that trifluoromethyl-substituted pyrimidines showed promising results against Mycobacterium tuberculosis, suggesting a pathway for further development .
  • Kinase Inhibition Studies : Research into kinase inhibitors revealed that modifications at the 6-position of pyrimidines could lead to potent anticancer agents, supporting the need for further exploration of N-isopropyl derivatives .

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